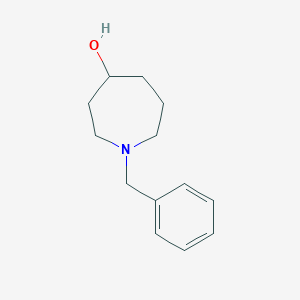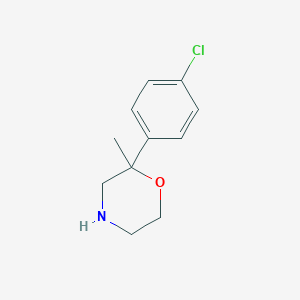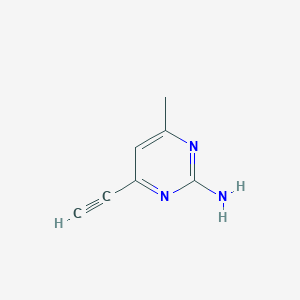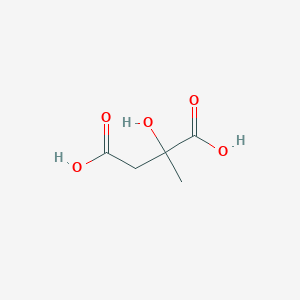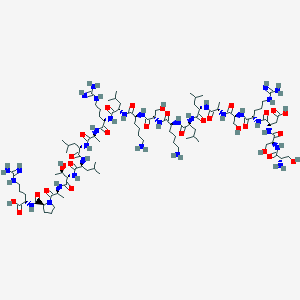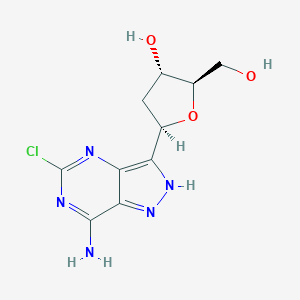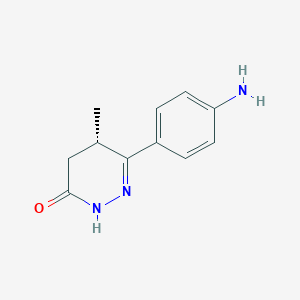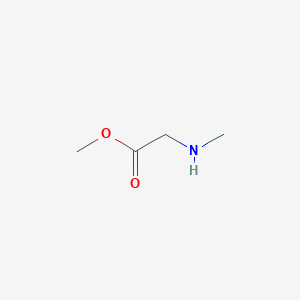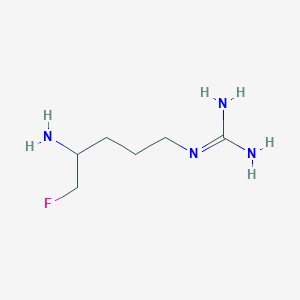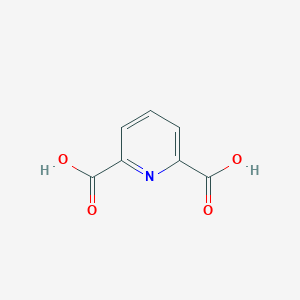![molecular formula C23H19ClN8O2S B025541 5-[(2-Chloro-4-nitrophenyl)diazenyl]-2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-4-methylthiophene-3-carbonitrile CAS No. 110553-23-6](/img/structure/B25541.png)
5-[(2-Chloro-4-nitrophenyl)diazenyl]-2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-4-methylthiophene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2-Chloro-4-nitrophenyl)diazenyl]-2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-4-methylthiophene-3-carbonitrile, commonly known as CTMTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTMTC belongs to the family of azo compounds, which are characterized by the presence of an azo group (-N=N-) in their chemical structure.
作用机制
The mechanism of action of CTMTC is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. CTMTC has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and liver cancer. It has also been shown to have antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
生化和生理效应
CTMTC has been shown to have various biochemical and physiological effects. In vitro studies have shown that CTMTC can induce the production of ROS and cause DNA damage in cancer cells. It has also been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that CTMTC can reduce the growth of tumors in mice and improve their survival rate.
实验室实验的优点和局限性
One of the main advantages of CTMTC is its high thermal stability, which makes it suitable for use in various high-temperature applications. It is also relatively easy to synthesize and has a low cost of production. However, one of the main limitations of CTMTC is its low solubility in water, which can make it difficult to use in certain applications. It is also important to note that CTMTC is a potentially hazardous chemical and should be handled with care.
未来方向
There are several future directions for the study of CTMTC. One area of research is the development of new synthesis methods that can improve the yield and purity of CTMTC. Another area of research is the study of the mechanism of action of CTMTC and its potential applications in cancer therapy. It is also important to investigate the potential toxicity of CTMTC and its effects on human health. Overall, CTMTC has significant potential for use in various fields and further research is needed to fully explore its properties and applications.
合成方法
The synthesis of CTMTC involves the reaction of 2-chloro-4-nitroaniline with 4-(2-cyanoethyl)aminoaniline in the presence of sodium hydroxide and ethanol. The resulting intermediate is then treated with 4-methyl-3-thiosemicarbazide and acetic anhydride to obtain CTMTC. The overall reaction scheme is shown below:
科学研究应用
CTMTC has been extensively studied for its potential applications in various fields such as optoelectronics, material science, and biomedical research. In optoelectronics, CTMTC has been used as a material for organic light-emitting diodes (OLEDs) due to its high thermal stability and excellent electron transport properties. In material science, CTMTC has been used as a precursor for the synthesis of metal nanoparticles due to its ability to reduce metal ions to their corresponding nanoparticles. In biomedical research, CTMTC has been studied for its potential anticancer and antimicrobial properties.
属性
CAS 编号 |
110553-23-6 |
|---|---|
产品名称 |
5-[(2-Chloro-4-nitrophenyl)diazenyl]-2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-4-methylthiophene-3-carbonitrile |
分子式 |
C23H19ClN8O2S |
分子量 |
507 g/mol |
IUPAC 名称 |
5-[(2-chloro-4-nitrophenyl)diazenyl]-2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-4-methylthiophene-3-carbonitrile |
InChI |
InChI=1S/C23H19ClN8O2S/c1-3-31(12-4-11-25)17-7-5-16(6-8-17)27-30-23-19(14-26)15(2)22(35-23)29-28-21-10-9-18(32(33)34)13-20(21)24/h5-10,13H,3-4,12H2,1-2H3 |
InChI 键 |
QAZQXUXLFPIDJJ-UHFFFAOYSA-N |
SMILES |
CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C(=C(S2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)C)C#N |
规范 SMILES |
CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C(=C(S2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)C)C#N |
同义词 |
5-(2-Chloro-4-nitrophenylazo)-2-[4-[N-(2-cyanoethyl)-N-ethylamino]phenylazo]-4-methyl-3-thiophenecarbonitrile |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




